Chemical structure and properties of 2-Chloro-3-(chloromethyl)naphthalene
Chemical structure and properties of 2-Chloro-3-(chloromethyl)naphthalene
An In-depth Technical Guide to the Chemical Structure and Properties of 2-Chloro-3-(chloromethyl)naphthalene
Disclaimer: The subject of this technical guide, 2-Chloro-3-(chloromethyl)naphthalene, is a sparsely documented compound in publicly accessible scientific literature and chemical databases. As such, a significant portion of the information presented herein, particularly concerning its synthesis, specific physicochemical properties, and reactivity, is based on predictive models and extrapolation from well-characterized, structurally related analogues. This guide is intended for an audience of researchers and drug development professionals and should be used as a theoretical and foundational resource. All proposed experimental protocols are hypothetical and must be rigorously evaluated and optimized under appropriate laboratory settings.
Introduction and Overview
Naphthalene derivatives serve as privileged scaffolds in medicinal chemistry and materials science due to their rigid, aromatic structure. The introduction of functional groups, such as halogens and reactive alkyl halides, provides versatile handles for further synthetic elaboration. This guide focuses on the specific isomer 2-Chloro-3-(chloromethyl)naphthalene, a bifunctional molecule whose unique substitution pattern suggests potential as a valuable synthetic intermediate.
The presence of a chloro substituent on the aromatic ring and a reactive chloromethyl group offers two distinct sites for chemical modification. However, the lack of available experimental data necessitates a first-principles approach to understanding this molecule. This document, therefore, serves as a Senior Application Scientist's perspective on its predicted properties, a plausible synthetic strategy, robust characterization methods, and potential reactivity, grounded in established principles of organic chemistry.
Molecular Structure and Identification
The fundamental identity of a chemical compound begins with its structure and recognized identifiers. For 2-Chloro-3-(chloromethyl)naphthalene, the structure consists of a naphthalene core substituted at the C2 position with a chlorine atom and at the C3 position with a chloromethyl (-CH₂Cl) group.
Structural Identifiers:
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Molecular Formula: C₁₁H₈Cl₂[1]
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Canonical SMILES: C1=CC=C2C=C(C(=CC2=C1)CCl)Cl[1]
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InChI: InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2[1]
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InChIKey: QWAKCYVLWFZTGH-UHFFFAOYSA-N[1]
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CAS Registry Number: Not found in searched databases. The absence of a CAS number is a strong indicator of the compound's novelty or obscurity in commercial and regulatory contexts.
Predicted Physicochemical Properties
Quantitative data for 2-Chloro-3-(chloromethyl)naphthalene is not experimentally documented. The following properties are calculated or estimated based on its structure and by comparison with related compounds.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Weight | 211.08 g/mol | Calculated from Molecular Formula (C₁₁H₈Cl₂) |
| Monoisotopic Mass | 209.99975 Da | PubChemLite (Predicted)[1] |
| Appearance | Predicted to be a white to pale yellow solid at room temperature. | Based on analogues like 2-chloronaphthalene (m.p. 59 °C)[2] and 1,4-dichloronaphthalene (m.p. 67-68 °C)[3]. |
| Melting Point | Estimated > 60 °C | Increased molecular weight and potential for crystal packing compared to dichloronaphthalene isomers suggest a solid state. |
| Boiling Point | Estimated > 290 °C | Higher than dichloronaphthalene isomers (e.g., 1,3-DCN b.p. 291.20 °C)[4] due to the additional chloromethyl group. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, ether, chlorinated solvents).[4][5] | The hydrophobic naphthalene core dominates its solubility profile, a characteristic shared by related compounds.[4][5] |
| XlogP | 4.2 | PubChemLite (Predicted)[1] |
Proposed Synthesis Pathway and Experimental Protocol
The targeted synthesis of 2-Chloro-3-(chloromethyl)naphthalene is challenging due to regioselectivity concerns in electrophilic substitution reactions on the naphthalene core. A plausible, albeit unverified, synthetic route would involve the chlorination of 2-methylnaphthalene followed by free-radical chlorination of the methyl group.
Causality of Pathway Choice: Starting with 2-methylnaphthalene allows for the sequential introduction of the required functional groups. The first step, electrophilic chlorination, must be controlled to favor substitution at the C3 position. While electrophilic substitution on 2-substituted naphthalenes can be complex, directing effects can be manipulated. The subsequent step, free-radical chlorination of the methyl group, is a well-established transformation for benzylic positions.[6]
Hypothetical Protocol: Two-Step Synthesis from 2-Methylnaphthalene
Step 1: Chlorination of 2-Methylnaphthalene to 2-Chloro-3-methylnaphthalene
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Rationale: Direct electrophilic chlorination of 2-methylnaphthalene. This reaction will likely produce a mixture of isomers, and separation of the desired 2-chloro-3-methylnaphthalene (CAS 62956-38-1)[7] would be a critical and challenging step.
-
Procedure:
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In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., for HCl) with 2-methylnaphthalene and a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
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Protect the reaction from light to minimize side-chain chlorination.
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Cool the mixture in an ice bath.
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Slowly bubble chlorine gas through the stirred solution. A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be required to promote aromatic chlorination, but its use will complicate the product mixture. Alternatively, a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) could be used.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing with an aqueous solution of sodium bisulfite, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by fractional distillation or column chromatography to isolate the 2-chloro-3-methylnaphthalene isomer. This is the most demanding step of the synthesis.
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Step 2: Free-Radical Chlorination of 2-Chloro-3-methylnaphthalene
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Rationale: The benzylic protons of the methyl group are susceptible to radical halogenation. This reaction is typically initiated by UV light or a radical initiator.[6]
-
Procedure:
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Dissolve the purified 2-chloro-3-methylnaphthalene in a dry, inert solvent like carbon tetrachloride in a quartz reaction vessel.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄).
-
Slowly add a solution of N-chlorosuccinimide (NCS) or bubble chlorine gas through the refluxing solution at a controlled rate.
-
Monitor the reaction by ¹H NMR (disappearance of the methyl singlet) or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter off the succinimide byproduct (if NCS was used).
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product, 2-Chloro-3-(chloromethyl)naphthalene, can be purified by recrystallization or column chromatography.
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Caption: Proposed two-step synthesis of 2-Chloro-3-(chloromethyl)naphthalene.
Analytical Characterization Workflow
As a novel or uncharacterized compound, a multi-technique approach is essential for unambiguous structural confirmation.
Self-Validating Protocol: The combination of Mass Spectrometry (for molecular mass and elemental composition), NMR (for the carbon-hydrogen framework and connectivity), and IR spectroscopy (for functional groups) provides a self-validating system for structural elucidation.
-
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal.[8][9]
-
Expected Results: The molecular ion (M⁺) peak should be observed at m/z 210 (for ³⁵Cl isotopes). A crucial diagnostic feature will be the isotopic pattern characteristic of two chlorine atoms: peaks at M (m/z 210), M+2 (m/z 212), and M+4 (m/z 214) in an approximate ratio of 100:65:10. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₈Cl₂.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectra recorded in a solvent like CDCl₃.
-
Predicted ¹H NMR Spectrum:
-
A singlet for the benzylic protons (-CH₂Cl) is expected around δ 4.8-5.0 ppm. This is a key diagnostic signal.
-
The aromatic region (δ 7.2-8.2 ppm) will show a complex pattern of multiplets corresponding to the six aromatic protons. Specific assignments would require 2D NMR techniques (COSY, HSQC/HMBC) or computational prediction.[10][11]
-
-
Predicted ¹³C NMR Spectrum:
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A signal for the benzylic carbon (-CH₂Cl) is expected around δ 45-50 ppm.
-
Ten distinct signals in the aromatic region (approx. δ 125-135 ppm), including two carbons directly attached to chlorine atoms which would be influenced accordingly.
-
-
-
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Absorption Bands:
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~3100-3000 cm⁻¹ (Aromatic C-H stretch)
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~2960-2850 cm⁻¹ (Aliphatic C-H stretch from -CH₂Cl)
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~1600, 1500 cm⁻¹ (Aromatic C=C skeletal vibrations)
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~800-600 cm⁻¹ (C-Cl stretch)
-
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Caption: A standard workflow for the purification and characterization of the target compound.
Predicted Reactivity and Potential Applications
The synthetic utility of 2-Chloro-3-(chloromethyl)naphthalene stems from its two distinct reactive sites.
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Reactivity of the Chloromethyl Group: The C3-chloromethyl group behaves as a reactive benzylic halide.[12][13] It is highly susceptible to nucleophilic substitution reactions (S_N1 and S_N2 mechanisms). The benzylic carbocation intermediate in an S_N1 pathway is stabilized by the adjacent naphthalene ring. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, carbanions), making it a versatile building block for constructing more complex molecules.[14][15]
-
Reactivity of the Naphthalene Ring: The naphthalene core is electronically deactivated by the two electron-withdrawing chlorine atoms (one on the ring, one on the methyl group) via the inductive effect.[16] Consequently, further electrophilic aromatic substitution would be significantly more difficult than on unsubstituted naphthalene and would require harsh reaction conditions.
-
Potential Applications:
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Medicinal Chemistry: As a bifunctional fragment, it could be used to synthesize novel compounds for screening. The (2-chloronaphthalen-3-yl)methyl moiety could be incorporated into larger molecules to probe interactions with biological targets.
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Materials Science: The ability of the chloromethyl group to undergo substitution reactions makes it a potential monomer or cross-linking agent for the synthesis of specialty polymers with tailored thermal or optical properties.
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Caption: Key predicted reaction pathways for 2-Chloro-3-(chloromethyl)naphthalene.
Conclusion
While direct experimental data remains elusive, a comprehensive theoretical profile of 2-Chloro-3-(chloromethyl)naphthalene can be constructed. It is predicted to be a solid, organic-soluble compound. Its synthesis is plausible via a multi-step route from 2-methylnaphthalene, though challenges in isomeric purification are anticipated. The molecule's primary utility is expected to derive from the high reactivity of its benzylic chloromethyl group, positioning it as a versatile intermediate for introducing the dichlorinated naphthalene scaffold in drug discovery and materials science. The protocols and predictions outlined in this guide provide a robust starting point for any researcher or organization looking to synthesize and explore the chemistry of this compound.
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